molecular formula C16H15FN2O3 B5846249 N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide

N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide

Cat. No. B5846249
M. Wt: 302.30 g/mol
InChI Key: GEMRSUZUWURQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-Fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide, also known as FMePy, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of N-acylarylhydrazones and has been studied for its anti-inflammatory, antidiabetic, and anticancer properties.

Mechanism of Action

The mechanism of action of N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and signaling pathways involved in inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been shown to improve insulin sensitivity and reduce glucose levels in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is its high yield and purity, which makes it suitable for use in various laboratory experiments. Additionally, N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been shown to exhibit potent anti-inflammatory and antidiabetic properties, making it a promising candidate for further research.
However, one of the limitations of N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide.

Future Directions

There are several future directions for research on N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide. One of the potential applications of N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been shown to exhibit anticancer properties and may have potential as a cancer therapeutic.
Further studies are also needed to fully understand the mechanism of action of N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide and its potential side effects. Additionally, the development of more efficient synthesis methods and modifications of the chemical structure of N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide may lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide can be synthesized through the reaction of 2-methoxybenzohydrazide with 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide in high yield and purity.

Scientific Research Applications

N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been shown to possess antidiabetic properties by reducing glucose levels and improving insulin sensitivity.

properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-21-14-9-5-2-6-11(14)10-15(18)19-22-16(20)12-7-3-4-8-13(12)17/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMRSUZUWURQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=NOC(=O)C2=CC=CC=C2F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC=CC=C2F)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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